2-(4-ethylphenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)tryptophanate
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Overview
Description
2-(4-ethylphenyl)-2-oxoethyl N-(tricyclo[3311~3,7~]dec-1-ylcarbonyl)tryptophanate is a complex organic compound that combines a tricyclic structure with a tryptophan derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)tryptophanate typically involves multiple steps:
Formation of the tricyclic structure: The tricyclo[3.3.1.1~3,7~]decane core can be synthesized through a series of cyclization reactions starting from simpler hydrocarbons.
Introduction of the tryptophan moiety: The tryptophan derivative is introduced through a coupling reaction, often using peptide coupling reagents such as carbodiimides.
Final assembly: The final step involves the esterification of the 2-(4-ethylphenyl)-2-oxoethyl group with the N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)tryptophan.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)tryptophanate can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-(4-ethylphenyl)-2-oxoethyl N-(tricyclo[331
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)tryptophanate involves its interaction with specific molecular targets. The tricyclic structure may interact with enzymes or receptors, while the tryptophan derivative could modulate biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylphenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)tryptophanate
- 2-(4-ethylphenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)alaninate
Uniqueness
2-(4-ethylphenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)tryptophanate is unique due to its specific combination of a tricyclic structure and a tryptophan derivative. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C32H36N2O4 |
---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
[2-(4-ethylphenyl)-2-oxoethyl] 2-(adamantane-1-carbonylamino)-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C32H36N2O4/c1-2-20-7-9-24(10-8-20)29(35)19-38-30(36)28(14-25-18-33-27-6-4-3-5-26(25)27)34-31(37)32-15-21-11-22(16-32)13-23(12-21)17-32/h3-10,18,21-23,28,33H,2,11-17,19H2,1H3,(H,34,37) |
InChI Key |
HVSYAVKUNPVONV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)COC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
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